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molecular formula C8H8F2 B8491526 1,5-Difluoro-2,4-dimethylbenzene

1,5-Difluoro-2,4-dimethylbenzene

Cat. No. B8491526
M. Wt: 142.15 g/mol
InChI Key: CQYLGSKQLBWLHF-UHFFFAOYSA-N
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Patent
US04079089

Procedure details

1.8 l of anhydrous hydrogen fluoride are initially introduced into a stirred vessel made of stainless steel and 625 g of 1,3-dimethyl-4-fluoro-aniline (see Am. Soc. 54, 2981) are introduced, whilst cooling. Subsequently, a diazotisation reaction is carried out, at 0° C, by adding 374 g of sodium nitrite in portions. The mixture is then slowly heated to room temperature. Since the splitting of the diazonium fluoride proceeds only slowly at this temperature, the temperature is raised up to the reflux temperature for hydrogen fluoride. Towards the end of the reaction 800 ml of dimethylsulphoxide are added and the temperature is further raised to 80° C and this temperature is maintained for 30 minutes. Subsequently, the reaction mixture is poured onto ice and extracted with methylene chloride and the organic phase is separated off, dried over sodium sulphate and then distilled. 428 g of 1,3-difluoro-4,6-dimethylbenzene with a boiling point of 143° C and a melting point of 30° to 31° C are obtained.
Quantity
1.8 L
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,3-dimethyl-4-fluoro-aniline
Quantity
625 g
Type
reactant
Reaction Step Three
Quantity
374 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[FH:1].[CH3:2][C:3]1([CH:9]=[CH:8][C:7]([F:10])=[C:6]([CH3:11])[CH2:5]1)N.N([O-])=O.[Na+]>CS(C)=O>[F:1][C:9]1[C:3]([CH3:2])=[CH:5][C:6]([CH3:11])=[C:7]([F:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 L
Type
reactant
Smiles
F
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,3-dimethyl-4-fluoro-aniline
Quantity
625 g
Type
reactant
Smiles
CC1(N)CC(=C(C=C1)F)C
Step Four
Name
Quantity
374 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
diazonium fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Seven
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
CUSTOM
Type
CUSTOM
Details
Subsequently, a diazotisation reaction
CUSTOM
Type
CUSTOM
Details
is carried out, at 0° C
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is further raised to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Subsequently, the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 428 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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